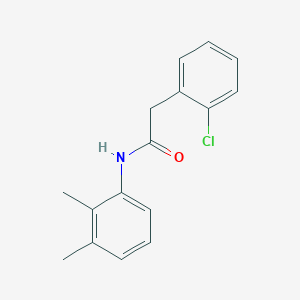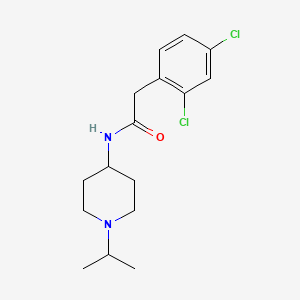![molecular formula C25H30N4O2 B5232395 3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5232395.png)
3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as LY404039 and is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). The mGluR2 receptor is a G protein-coupled receptor that plays a key role in regulating neurotransmitter release in the brain.
Mécanisme D'action
The mechanism of action of 3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with the mGluR2 receptor. This receptor is a G protein-coupled receptor that plays a key role in regulating neurotransmitter release in the brain. LY404039 binds to the mGluR2 receptor and blocks its activation by glutamate, which leads to a decrease in neurotransmitter release. This mechanism of action is thought to be responsible for the neuroprotective effects of LY404039.
Biochemical and Physiological Effects:
Studies have shown that LY404039 has a number of biochemical and physiological effects. This compound has been shown to have neuroprotective effects in animal models of neurological disorders, including Parkinson's disease, Alzheimer's disease, and traumatic brain injury. LY404039 has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide in lab experiments include its selective antagonism of the mGluR2 receptor, which allows for the study of the role of this receptor in various physiological and pathological conditions. The limitations of using LY404039 in lab experiments include its potential off-target effects and the need for careful dose optimization to avoid toxicity.
Orientations Futures
There are several future directions for research on 3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide. One direction is to further investigate its neuroprotective effects in animal models of neurological disorders. Another direction is to explore its potential use in the treatment of inflammatory bowel disease and other inflammatory conditions. Additionally, future research could focus on the development of more selective mGluR2 antagonists with improved pharmacokinetic properties and reduced toxicity.
Méthodes De Synthèse
The synthesis of 3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is a multi-step process that involves the use of several reagents and catalysts. The first step involves the condensation of 2-bromoethylamine hydrobromide with 1-phenylethanol in the presence of sodium hydride to form 1-(2-bromoethyl)-4-phenylpiperidine. The second step involves the reaction of 1-(2-bromoethyl)-4-phenylpiperidine with 1H-pyrazole-1-carboxylic acid in the presence of triethylamine and N,N’-dicyclohexylcarbodiimide to form 1-(2-bromoethyl)-4-(1H-pyrazol-1-yl)phenylpiperidine. The final step involves the reaction of 1-(2-bromoethyl)-4-(1H-pyrazol-1-yl)phenylpiperidine with 4-aminobenzamide in the presence of palladium on carbon and hydrogen gas to form this compound.
Applications De Recherche Scientifique
3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the mGluR2 receptor and has been shown to have neuroprotective effects in various animal models of neurological disorders. Studies have also shown that LY404039 has anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease and other inflammatory conditions.
Propriétés
IUPAC Name |
3-[1-(2-phenylethyl)piperidin-4-yl]oxy-N-(2-pyrazol-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c30-25(26-14-19-29-15-5-13-27-29)22-8-4-9-24(20-22)31-23-11-17-28(18-12-23)16-10-21-6-2-1-3-7-21/h1-9,13,15,20,23H,10-12,14,16-19H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJVQCXBNNXTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC(=C2)C(=O)NCCN3C=CC=N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5232313.png)
![2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5232315.png)
![2-[(2-cyanophenyl)thio]-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5232321.png)

![4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide](/img/structure/B5232337.png)
![2-(allylthio)-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5232341.png)


![N-(2-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5232363.png)
![N-[2-(2-chlorophenyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5232373.png)
![4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5232377.png)
![3-amino-N-[4-(aminosulfonyl)phenyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5232381.png)

![N-(2-chlorophenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5232410.png)